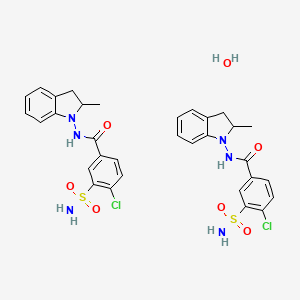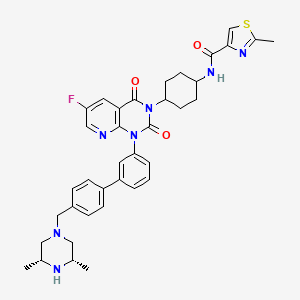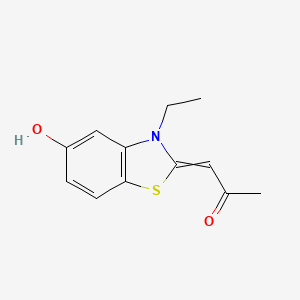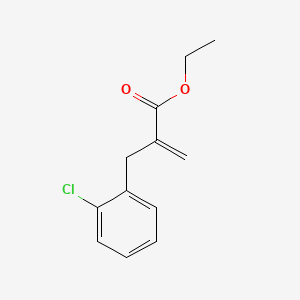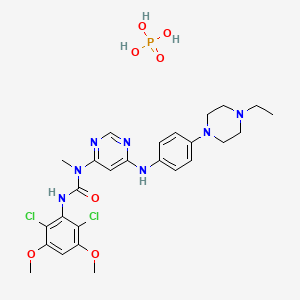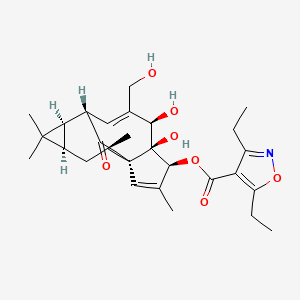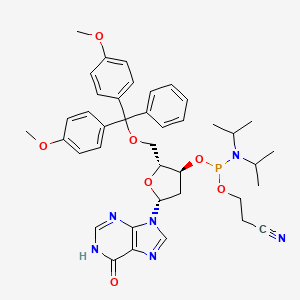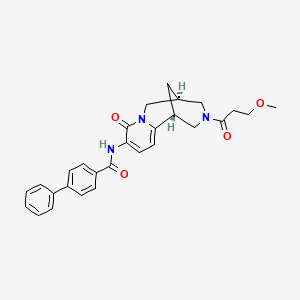
Jarin-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jarin-1 est un composé chimique connu pour son rôle d'inhibiteur de la jasmonate-acide amido synthétase (JAR1). Cette enzyme est cruciale dans la biosynthèse de la jasmonoyl-isoleucine, une forme bioactive de l'acide jasmonique, qui est une hormone végétale impliquée dans divers processus de défense et de développement des plantes .
Applications De Recherche Scientifique
Jarin-1 has a wide range of applications in scientific research, particularly in the fields of plant biology and biochemistry . Some of its key applications include:
Plant Biology: this compound is used to study the role of jasmonic acid in plant defense mechanisms and developmental processes.
Biochemistry: The compound is used to investigate the biosynthesis pathways of jasmonic acid and its derivatives.
Mécanisme D'action
Target of Action
Jarin-1 is a specific inhibitor of the enzyme jasmonic acid-amido synthetase (JAR1) . JAR1 is involved in the biosynthesis of the biologically active derivative of jasmonic acid (JA), known as JA-Ile . This enzyme plays a crucial role in plant responses to stresses, such as wounding and insect herbivory .
Mode of Action
This compound works by impairing the activity of JA-Ile synthetase, thereby preventing the synthesis of the active hormone, JA-Ile .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the jasmonic acid (JA) signaling pathway . This pathway is responsible for regulating plant responses to various stresses. When a plant is wounded or under attack by insects, the JA levels increase rapidly, leading to an increase in JA-Ile levels and the expression of JAR1 . The inhibition of JAR1 by this compound prevents the synthesis of JA-Ile, thereby affecting the plant’s ability to respond to stress .
Result of Action
The inhibition of JAR1 by this compound leads to a decrease in the levels of the active hormone, JA-Ile . This results in diminished defense levels in the plant, often accompanied by reduced growth . The effect of this compound is highly species-specific .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that the effect of this compound is highly species-specific, suggesting that the plant species itself can be considered an environmental factor influencing the action of this compound .
Analyse Biochimique
Biochemical Properties
Jarin-1 acts as an inhibitor of the JA-Ile synthetase, preventing the synthesis of the active hormone, JA-Ile . It specifically targets JAR1, an adenylate-forming enzyme that catalyzes the conjugation of (+)-7-iso-JA with L-Ile . The specificity of this compound for JAR1 suggests that it does not significantly interact with other enzymes or proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibition of JA-Ile biosynthesis. As JA-Ile is involved in regulating plant responses to stresses such as wounding and insect herbivory, the inhibition of its biosynthesis by this compound can affect these responses
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with JAR1. By binding to JAR1, this compound prevents the enzyme from catalyzing the conjugation of (+)-7-iso-JA with L-Ile, thereby inhibiting the synthesis of JA-Ile . This inhibition of JA-Ile synthesis can affect the regulation of gene expression mediated by JA-Ile .
Dosage Effects in Animal Models
As this compound is a plant-specific compound, its effects in animal models have not been studied. It is primarily used in plant research to study the role of JA-Ile in plant stress responses .
Metabolic Pathways
This compound is involved in the jasmonate signaling pathway, where it inhibits the synthesis of JA-Ile by targeting the enzyme JAR1 This can affect the levels of JA-Ile and potentially other metabolites in the pathway
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Jarin-1 est synthétisé par une série de réactions chimiques impliquant le couplage d'un résidu de 3-aminocytisine avec deux résidus différents d'acide carboxylique . Les voies de synthèse et les conditions réactionnelles spécifiques sont propriétaires et non largement publiées. Il est connu que le composé est généralement synthétisé en laboratoire en utilisant des techniques de synthèse organique standard .
Méthodes de production industrielle
Le composé est généralement produit en petites quantités pour des études scientifiques .
Analyse Des Réactions Chimiques
Types de réactions
Jarin-1 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure . Il ne subit généralement pas de réactions d'oxydation ou de réduction dans des conditions standard.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent le diméthylsulfoxyde (DMSO) et divers acides carboxyliques . Les réactions sont généralement effectuées dans des conditions douces pour préserver l'intégrité du composé.
Principaux produits
Les principaux produits formés à partir de réactions impliquant this compound sont généralement des dérivés du composé original, modifiés aux groupes fonctionnels .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la biologie végétale et de la biochimie . Certaines de ses principales applications comprennent :
Biologie végétale : this compound est utilisé pour étudier le rôle de l'acide jasmonique dans les mécanismes de défense des plantes et les processus de développement.
Biochimie : Le composé est utilisé pour étudier les voies de biosynthèse de l'acide jasmonique et de ses dérivés.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la jasmonate-acide amido synthétase (JAR1), empêchant ainsi la synthèse de la jasmonoyl-isoleucine . Cette inhibition perturbe la voie de signalisation de l'acide jasmonique, qui est cruciale pour la défense et le développement des plantes. Le composé cible spécifiquement l'enzyme JAR1 sans affecter les enzymes étroitement liées .
Comparaison Avec Des Composés Similaires
Jarin-1 est unique dans son inhibition spécifique de la jasmonate-acide amido synthétase (JAR1). Des composés similaires comprennent d'autres inhibiteurs de la biosynthèse de l'acide jasmonique, tels que la coronatine et le jasmonate de méthyle . Ces composés ne présentent pas la même spécificité pour JAR1 que this compound .
Liste des composés similaires
Coronatine : Un mimétique de l'acide jasmonique qui active les voies de signalisation du jasmonate.
Jasmonate de méthyle : Un dérivé de l'acide jasmonique utilisé dans diverses études sur les plantes.
Propriétés
IUPAC Name |
N-[(1R,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVUVKIGGHXSJX-WMZHIEFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Jarin-1 and how does it affect plant physiology?
A1: this compound specifically inhibits the activity of the enzyme JASMONATE RESISTANT 1 (JAR1) in Arabidopsis thaliana [, ]. JAR1 is a key enzyme responsible for conjugating isoleucine to jasmonic acid (JA), forming the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile) []. By inhibiting JAR1, this compound disrupts the biosynthesis of JA-Ile, which plays a crucial role in regulating plant responses to stress, such as wounding and herbivory [, ]. Consequently, this compound can impact various physiological processes governed by JA-Ile signaling, including defense responses, growth, and development [, ].
Q2: Is the inhibitory effect of this compound consistent across different plant species?
A2: Research suggests that the effect of this compound is species-specific. While it effectively inhibits JA-Ile biosynthesis and alleviates MeJA-induced root growth inhibition in Medicago truncatula, it does not demonstrate similar effects in Solanum lycopersicum or Brassica nigra []. In S. lycopersicum, this compound application did not significantly affect JA-Ile levels, even in wounded leaf tissues []. These findings highlight the importance of evaluating this compound's functionality in a specific plant species before incorporating it into research studies.
Q3: How does this compound affect the accumulation of anthocyanins and proanthocyanidins in strawberry fruits?
A3: Applying this compound to methyl jasmonate (MeJA)-treated strawberry fruits (MeJA + this compound treatment) led to an intriguing observation: an increase in proanthocyanidin (PA) content compared to fruits treated with MeJA alone []. This coincided with the upregulation of genes involved in PA biosynthesis (like FaANR) and related transcription factors (such as FabHLH33 and FaMYB9/11) []. This suggests a potential role of this compound in influencing the balance between anthocyanin and PA accumulation in strawberry fruits, possibly through its interaction with the jasmonate pathway and related transcription factors.
Q4: What are the implications of discovering JA-responsive elements in the promoter regions of MYB genes in strawberry?
A4: The identification of JA-responsive elements in the promoter regions of FaMYB1/9/10/11 genes in strawberry suggests that these genes, known to be involved in the regulation of anthocyanin and PA biosynthesis, are potentially direct targets of the JA signaling pathway []. This finding opens up avenues for further research into understanding the intricate crosstalk between jasmonate signaling and the regulatory mechanisms governing anthocyanin and PA biosynthesis in strawberry and potentially other fruits.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
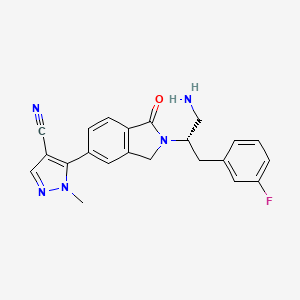
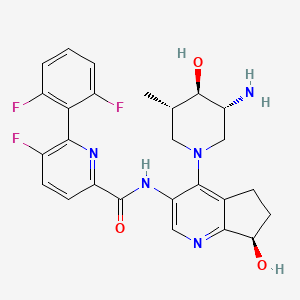
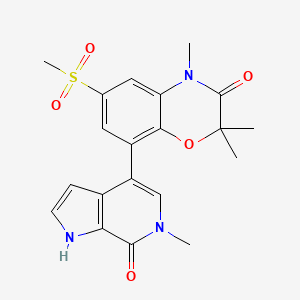
![N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B608090.png)
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)

